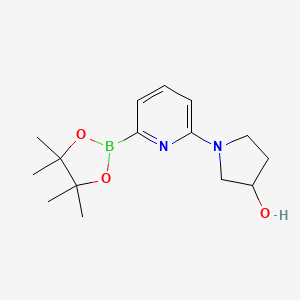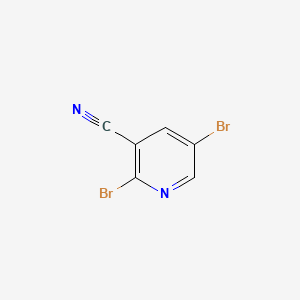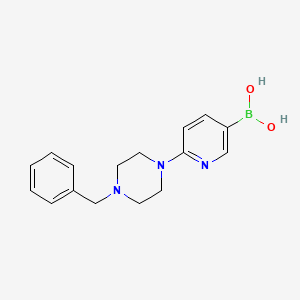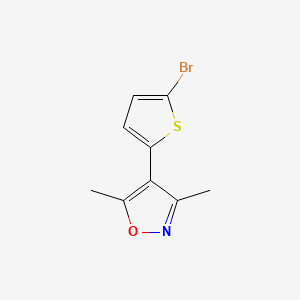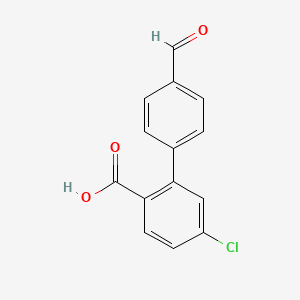
4-Chloro-2-(4-formylphenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(4-formylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261929-46-7 . It has a molecular weight of 260.68 . The IUPAC name for this compound is 5-chloro-4’-formyl [1,1’-biphenyl]-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9ClO3/c15-11-5-6-12 (14 (17)18)13 (7-11)10-3-1-9 (8-16)2-4-10/h1-8H, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 260.68 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
Photodecomposition of Chlorobenzoic Acids
4-Chloro-2-(4-formylphenyl)benzoic acid, like other chlorobenzoic acids, can be involved in photodecomposition processes. For instance, UV irradiation of chlorobenzoic acid solutions can lead to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. Specifically, 4-chlorobenzoic acid has shown up to 90% conversion to benzoic acid under certain conditions (Crosby & Leitis, 1969).
Water Purification Applications
Chlorobenzoic acids, including compounds similar to this compound, have been studied in the context of water purification. They can be oxidized to carbon dioxide in aerated, aqueous suspensions of TiO2 when illuminated with near UV light. This indicates potential applications in environmental remediation and water treatment technologies (Matthews, 1990).
Synthesis Applications
This compound is also relevant in the synthesis of other chemical compounds. For example, a study demonstrates the synthesis of 4-(4-phenylbutoxy) benzoic acid using 4-chloro-1-butanol, with this compound as a potential intermediate or related compound. The synthesis involved optimizing reaction conditions and achieving high product purity (Zha You-gui, 2010).
Application in Bioorthogonal Chemistry
A study combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution resulted in a stable product, a 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborine. This showcases the potential application of similar compounds in bioorthogonal chemistry for protein conjugation under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).
Environmental Degradation Studies
Studies have also focused on the environmental degradation of chlorobenzoic acids, including those structurally similar to this compound. The degradation pathways of these compounds can involve mineralization and dehalogenation, which are important for understanding their environmental impact (Arensdorf & Focht, 1995).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and respiratory irritation . It’s recommended to avoid breathing dust, to wear protective equipment, and to ensure adequate ventilation when handling this compound .
Propiedades
IUPAC Name |
4-chloro-2-(4-formylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSIDDHHIXPRNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688919 |
Source


|
| Record name | 5-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-46-7 |
Source


|
| Record name | 5-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



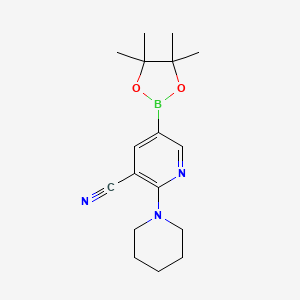
![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)
